molecular formula C20H17NO5 B3029880 8-Keto-berberine

8-Keto-berberine

Cat. No.: B3029880
M. Wt: 351.4 g/mol
InChI Key: KATKZQUZLDDMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other complex molecules.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

  • Could be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.

Mechanism of Action

Target of Action

8-Keto-berberine, a derivative of berberine, has been found to interact with several cellular and molecular targets. These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various cellular processes, including inflammation, apoptosis, autophagy, and oxidative stress .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . The compound’s interaction with these targets results in the modulation of these pathways, leading to changes in cellular functions.

Biochemical Pathways

This compound affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the nuclear factor κB (NF-κB) pathway . It also exhibits antioxidant activity by modulating the AMP-activated protein kinase (AMPK) pathway . Furthermore, it shows antiapoptotic activity by influencing the SIRT-1 signaling pathway . These affected pathways have downstream effects that contribute to the compound’s therapeutic potential.

Pharmacokinetics

Studies on berberine, from which this compound is derived, suggest that it has poor oral absorption and low bioavailability . The absolute bioavailability of berberine was found to be 0.37 ± 0.11% . These properties may impact the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exert anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic effects . These effects result from the compound’s interaction with its targets and its influence on various biochemical pathways. For instance, it can reduce inflammation by inhibiting the NF-κB pathway , and it can protect against oxidative stress by modulating the AMPK pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the efficacy of berberine, the parent compound of this compound, can be influenced by factors such as pH, temperature, and the presence of other substances . These factors could potentially also influence the action of this compound.

Safety and Hazards

Berberine is generally not irritating to the skin. In case of eye contact, rinse opened eye for several minutes under running water . Few serious adverse events have been seen in studies using berberine. The most common side effects are gastrointestinal, including nausea, abdominal distension, constipation, or diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Keto-berberine involves the oxidation of berberine derivatives. The specific reaction conditions and reagents used for this transformation are not widely documented, but it generally involves the use of strong oxidizing agents under controlled conditions to introduce the keto group at the 8th position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. given its derivation from berberine, it is likely that similar extraction and purification techniques used for berberine could be adapted for this compound. This would involve the extraction of berberine from plant sources followed by chemical modification to introduce the keto group.

Chemical Reactions Analysis

Types of Reactions: 8-Keto-berberine can undergo various chemical reactions, including:

    Oxidation: Introduction of the keto group at the 8th position.

    Reduction: Potential reduction of the keto group back to a hydroxyl group.

    Substitution: Possible substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of this compound would yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the isoquinoline ring.

Comparison with Similar Compounds

Uniqueness of 8-Keto-berberine: this compound is unique due to the presence of the keto group at the 8th position, which may confer distinct chemical and biological properties compared to its parent compound and other derivatives. This structural modification could potentially enhance its reactivity and efficacy in various applications.

Properties

IUPAC Name

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATKZQUZLDDMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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